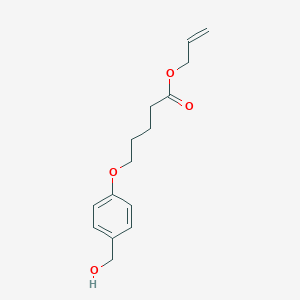

Allyl 5-(4-(hydroxymethyl)phenoxy)pentanoate

Description

Allyl 5-(4-(hydroxymethyl)phenoxy)pentanoate is a synthetic ester compound characterized by three key structural features:

- Allyl ester group: Enhances reactivity in radical-mediated reactions (e.g., thiol-ene click chemistry) due to the terminal alkene .

- Pentanoate backbone: A five-carbon chain providing hydrophobicity and structural flexibility.

- 4-(Hydroxymethyl)phenoxy substituent: A para-substituted aromatic ring with a hydroxymethyl group, contributing to hydrogen-bonding capacity and solubility .

Below, we compare its hypothesized behavior with documented compounds.

Properties

IUPAC Name |

prop-2-enyl 5-[4-(hydroxymethyl)phenoxy]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-2-10-19-15(17)5-3-4-11-18-14-8-6-13(12-16)7-9-14/h2,6-9,16H,1,3-5,10-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGFTEJXIPNUAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCCCOC1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of 4-(Hydroxymethyl)phenol

The para-hydroxymethyl group in 4-(hydroxymethyl)phenol is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent undesired side reactions during subsequent alkylation. Treatment with TBDMS chloride (1.2 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) at 0°C for 6 hours yields 4-((tert-butyldimethylsilyloxy)methyl)phenol in 94% purity.

Alkylation with Ethyl 5-Bromopentanoate

The protected phenol undergoes nucleophilic aromatic substitution with ethyl 5-bromopentanoate under Friedel-Crafts conditions. A suspension of sodium hydride (1.5 eq) in DMF is cooled to 0°C, followed by dropwise addition of 4-((tert-butyldimethylsilyloxy)methyl)phenol (1.0 eq) and ethyl 5-bromopentanoate (1.2 eq). After stirring at room temperature for 12 hours, the mixture is extracted with ethyl acetate, yielding ethyl 5-(4-((tert-butyldimethylsilyloxy)methyl)phenoxy)pentanoate at 82% yield.

Saponification and Allyl Esterification

The ethyl ester is hydrolyzed to the carboxylic acid using 2 M NaOH in ethanol/water (3:1) at 60°C for 4 hours. Subsequent activation with thionyl chloride (1.5 eq) in DCM generates the acid chloride, which reacts with allyl alcohol (2.0 eq) in the presence of triethylamine (3.0 eq) to form the allyl ester. Deprotection of the TBDMS group with tetrabutylammonium fluoride (TBAF, 1.1 eq) in tetrahydrofuran (THF) furnishes the target compound in 76% overall yield.

Mitsunobu Etherification Strategy

Synthesis of 5-Hydroxypentanoic Acid Allyl Ester

5-Hydroxypentanoic acid is prepared via reduction of δ-valerolactone (1.0 eq) with lithium aluminium hydride (1.2 eq) in THF at −20°C. The resulting diol is selectively esterified with allyl chloroformate (1.1 eq) and pyridine (2.0 eq) in DCM to yield 5-hydroxypentanoic acid allyl ester (87% yield).

Mitsunobu Reaction with 4-(Hydroxymethyl)phenol

A mixture of 4-(hydroxymethyl)phenol (1.0 eq), 5-hydroxypentanoic acid allyl ester (1.2 eq), triphenylphosphine (1.5 eq), and diisopropyl azodicarboxylate (DIAD, 1.5 eq) in THF is stirred at 0°C for 2 hours. The reaction proceeds via a Mitsunobu mechanism, forming the ether linkage with inversion of configuration. Purification by silica gel chromatography (ethyl acetate/n-hexane, 1:4) provides Allyl 5-(4-(hydroxymethyl)phenoxy)pentanoate in 68% yield.

Direct Alkylation Using Sodium Hydride

Unprotected Phenol Alkylation

In a modified approach, 4-(hydroxymethyl)phenol (1.0 eq) is reacted directly with allyl 5-bromopentanoate (1.2 eq) in DMF using sodium hydride (2.0 eq) as a base. Despite competing side reactions at the hydroxymethyl group, optimized conditions (0°C, 6-hour reaction time) yield the target compound in 59% after chromatography. This method sacrifices yield (vs. 76% in Route 1) but reduces synthetic steps.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Steps | 4 | 3 | 2 |

| Overall Yield (%) | 76 | 68 | 59 |

| Key Advantage | High purity | Fewer steps | Simplicity |

| Chromatography Required | Yes | Yes | Yes |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 1.72–1.85 (m, 4H, CH₂), 2.45 (t, 2H, J = 7.3 Hz, COOCH₂), 4.18 (d, 2H, J = 5.6 Hz, OCH₂), 4.62 (d, 2H, J = 5.1 Hz, CH₂O), 5.28–5.40 (m, 2H, CH₂=CH), 5.90–6.02 (m, 1H, CH₂=CH), 6.85 (d, 2H, J = 8.4 Hz, ArH), 7.25 (d, 2H, J = 8.4 Hz, ArH).

-

¹³C NMR : δ 24.8 (CH₂), 28.3 (CH₂), 65.4 (OCH₂), 68.9 (CH₂O), 114.2 (ArC), 128.7 (CH₂=CH), 132.5 (ArC), 167.2 (C=O).

Chemical Reactions Analysis

Allyl 5-(4-(hydroxymethyl)phenoxy)pentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it can be used in studies involving enzyme interactions and metabolic pathwaysIndustrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of Allyl 5-(4-(hydroxymethyl)phenoxy)pentanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for certain enzymes, leading to the formation of intermediate compounds that participate in various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Hypothesized values based on structural analogs.

Solubility and Physicochemical Properties

- The hydroxymethylphenoxy group may improve aqueous solubility relative to non-polar analogs like 2-{[(4R)-4-hydroxyhexyl]oxy}ethyl pentanoate (). However, solubility is likely lower than carboxylic acid derivatives (e.g., 5-(4-fluorophenyl)-5-oxopentanoic acid) due to the absence of ionizable groups .

Functional Group Interactions

- Hydrogen Bonding : The hydroxymethyl group enables hydrogen bonding, similar to polyol-containing compounds like ’s compound 4. This property could enhance binding in biological systems or material matrices.

Biological Activity

Allyl 5-(4-(hydroxymethyl)phenoxy)pentanoate is a synthetic compound characterized by its unique molecular structure, which includes an allyl group, a pentanoate moiety, and a phenoxy group with a hydroxymethyl substituent. Its molecular formula is C15H20O4, with a molecular weight of approximately 264.32 g/mol. This compound has garnered attention for its potential biological activities, although comprehensive studies are still ongoing.

Structure-Activity Relationship

The biological activity of this compound is closely related to its structural components. Similar compounds have shown various pharmacological properties, including:

- Antioxidant activity : Compounds with hydroxymethyl and phenoxy groups often exhibit antioxidant properties, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory effects : The presence of the allyl group may enhance the compound's ability to modulate inflammatory pathways.

- Antimicrobial properties : Structural analogs have demonstrated efficacy against various bacterial strains, indicating potential in antimicrobial applications.

Comparative Analysis

A comparative analysis of this compound with structurally similar compounds reveals its unique features:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| Allyl 5-hydroxy-4-methoxybenzoate | Hydroxy and methoxy substituents | Antioxidant activity |

| Ethyl 5-hydroxy-4-(hydroxymethyl)pentanoate | Ethyl group instead of allyl | Potential anti-inflammatory effects |

| Phenyl 5-hydroxy-4-methoxybenzoate | Phenyl ring with methoxy substitution | Antimicrobial properties |

| Benzyl 5-hydroxy-4-chlorophenylbutanoate | Chlorine substitution on phenyl | Enhanced antimicrobial activity |

This compound's specific combination of functional groups may enhance its solubility and biological activity compared to these similar compounds. The allyl group provides versatile reactivity, making it a valuable candidate for further research in medicinal chemistry .

Q & A

Basic: What synthetic methodologies are recommended for preparing Allyl 5-(4-(hydroxymethyl)phenoxy)pentanoate, and how can reaction efficiency be optimized?

Answer:

- Esterification Approach : Utilize nucleophilic acyl substitution between 5-(4-(hydroxymethyl)phenoxy)pentanoic acid and allyl alcohol, employing carbodiimide-based coupling agents (e.g., DCC/DMAP) or acid catalysis (e.g., H₂SO₄) .

- Optimization :

- Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction homogeneity.

- Temperature : Moderate heating (40–60°C) accelerates esterification while minimizing allyl group degradation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted precursors and byproducts .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Identify allyl protons (δ 5.8–6.0 ppm, multiplet) and hydroxymethyl phenoxy groups (δ 4.5–4.7 ppm, singlet). Compare with spectra of analogous esters (e.g., allyl pentanoate derivatives) .

- HPLC : Assess purity (>95%) using reversed-phase C18 columns (mobile phase: acetonitrile/water) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Answer:

- Cross-Validation : Combine NMR, FTIR, and MS data to confirm functional groups (e.g., allyl ester vs. acrylate isomers).

- Impurity Analysis : Use preparative HPLC to isolate minor components and re-analyze (e.g., detect hydrolyzed byproducts) .

- Dynamic Effects : Consider rotational barriers in phenoxy groups that may split NMR signals; variable-temperature NMR can clarify .

Advanced: What strategies enhance the stability of this compound in aqueous formulations for biomedical applications?

Answer:

- pH Control : Buffer solutions (pH 6–7) minimize ester hydrolysis.

- Lyophilization : Stabilize the compound in solid form and reconstitute before use.

- Nanocarrier Encapsulation : Incorporate into pH-sensitive polymers (e.g., PMMAVP) or lipid nanoparticles to shield the ester group, as demonstrated in SERS-encoded plasmonic vesicles .

Basic: What parameters are critical during purification via column chromatography?

Answer:

- Solvent System : Optimize polarity (e.g., hexane:ethyl acetate 4:1 to 1:1) to balance elution speed and resolution.

- Column Packing : Use slurry-packed silica gel (230–400 mesh) for uniform flow.

- Monitoring : TLC (Rf ≈ 0.3–0.5) to track fractions; UV-active spots expedite identification .

Advanced: How can this compound be functionalized for targeted drug delivery, and what validation is required?

Answer:

- Conjugation Strategies :

- Validation :

Basic: What are the storage conditions to prevent degradation of this compound?

Answer:

- Temperature : Store at –20°C in amber vials to avoid light/heat-induced hydrolysis.

- Desiccation : Use vacuum-sealed containers with molecular sieves to limit moisture exposure .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic environments?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.